Griseofulvin Superiority Against Microsporum Species: 2.3- to 6.3-Fold Higher Potency Than Ketoconazole
Griseofulvin demonstrates 2.3- to 6.3-fold higher antifungal potency (lower MIC values) than ketoconazole specifically against Microsporum species, including M. canis and M. gypseum, in direct head-to-head in vitro susceptibility testing of clinical dermatophyte isolates [1]. This species-selective superiority is clinically meaningful because Microsporum species are a major causative agent of tinea capitis, where griseofulvin is the drug of choice and has been shown to more effectively treat Microsporum infections than Trichophyton infections [2]. In contrast, against Trichophyton rubrum and Epidermophyton floccosum, both drugs exhibit comparable activity [1].
| Evidence Dimension | In vitro antifungal susceptibility (relative potency) |
|---|---|
| Target Compound Data | MIC values: reference baseline for comparison |
| Comparator Or Baseline | Ketoconazole (azoles) |
| Quantified Difference | 2.3× to 6.3× more potent against Microsporum species; comparable activity against T. rubrum and E. floccosum |
| Conditions | In vitro susceptibility testing using clinical isolates of dermatophytes from Japanese patients; MIC determination via standardized methods |
Why This Matters
For laboratories studying Microsporum infections or screening compounds against dermatophyte panels, griseofulvin provides superior potency specifically against Microsporum species compared to the azole ketoconazole, making it the preferred reference standard for this genus.
- [1] Yamaguchi H, Uchida K, Nishiyama Y, et al. In Vitro Antifungal Activities of Antifungal Agents against Clinical Isolates: A Survey on the Strains of Dermatophytes. Jpn J Med Mycol. 2009;50(4):233-240. View Source
- [2] Olson JM, Troxell T. Griseofulvin. StatPearls. Treasure Island (FL): StatPearls Publishing; 2023. View Source
